4-Iodo-N,N-dimethylcyclohexanamine 4-Iodo-N,N-dimethylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 1353979-12-0
VCID: VC6492698
InChI: InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3
SMILES: CN(C)C1CCC(CC1)I
Molecular Formula: C8H16IN
Molecular Weight: 253.127

4-Iodo-N,N-dimethylcyclohexanamine

CAS No.: 1353979-12-0

Cat. No.: VC6492698

Molecular Formula: C8H16IN

Molecular Weight: 253.127

* For research use only. Not for human or veterinary use.

4-Iodo-N,N-dimethylcyclohexanamine - 1353979-12-0

Specification

CAS No. 1353979-12-0
Molecular Formula C8H16IN
Molecular Weight 253.127
IUPAC Name 4-iodo-N,N-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3
Standard InChI Key FUQBVZYCLBERIV-UHFFFAOYSA-N
SMILES CN(C)C1CCC(CC1)I

Introduction

Chemical and Physical Properties

Basic Physicochemical Parameters

4-Iodo-N,N-dimethylcyclohexanamine exhibits distinct physical properties that influence its handling and reactivity. Key parameters include:

PropertyValueSource
CAS Number1353979-12-0Chemsrc
Molecular FormulaC8H16IN\text{C}_8\text{H}_{16}\text{IN}PubChem
Molecular Weight253.12 g/molPubChem
Density1.5 ± 0.1 g/cm³Chemsrc
Boiling Point247.5 ± 33.0 °CChemsrc
Flash Point103.5 ± 25.4 °CChemsrc
Vapour Pressure0.0 ± 0.5 mmHg at 25°CPubChem
Refractive Index1.545PubChem

The compound’s relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, making it suitable for reactions requiring elevated temperatures . The iodine atom contributes significantly to its density (1.5g/cm31.5 \, \text{g/cm}^3) and polarizability, which may influence its solubility in nonpolar solvents.

Thermodynamic and Kinetic Stability

The thermodynamic stability of 4-Iodo-N,N-dimethylcyclohexanamine is partially attributed to the electron-withdrawing effects of the iodine atom, which stabilizes the cyclohexane ring through inductive effects. Kinetic stability is evidenced by its resistance to decomposition at room temperature, though prolonged exposure to light or moisture may promote dehalogenation or oxidation .

Structural Characteristics

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the iodine substituent at the 4-position and the dimethylamine group. Computational models predict that the iodine atom occupies an equatorial position, reducing 1,3-diaxial interactions. The N,N-dimethylamine\text{N,N-dimethylamine} group introduces slight distortion in the ring geometry due to its bulkiness, as evidenced by bond angle deviations in analogous compounds.

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are unavailable, related iodocyclohexane derivatives exhibit monoclinic crystal systems with space group P21/cP2_1/c. The iodine atom’s van der Waals radius (1.98 Å) likely influences packing efficiency, contributing to the compound’s crystalline solid state at room temperature .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: The dimethylamine protons resonate as a singlet near δ\delta 2.2 ppm, while cyclohexane ring protons appear as multiplet signals between δ\delta 1.2–2.0 ppm. The axial and equatorial protons adjacent to iodine exhibit splitting due to scalar coupling (J810HzJ \approx 8–10 \, \text{Hz}).

  • 13C^{13}\text{C} NMR: The iodine-bearing carbon resonates downfield (δ\delta 40–45 ppm), with the dimethylamine carbons at δ\delta 45–50 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(N-CH3)\nu(\text{N-CH}_3): 2800–2850 cm⁻¹ (stretching)

  • ν(C-I)\nu(\text{C-I}): 550–600 cm⁻¹ (stretching)

  • δ(CH2)\delta(\text{CH}_2): 1450–1480 cm⁻¹ (bending)

Synthetic Routes and Reactivity

Chemical Reactivity

The iodine substituent renders the compound susceptible to nucleophilic substitution (SN2\text{S}_\text{N}2) reactions. For example:

C8H16IN+NaOHC8H16N(OH)+NaI\text{C}_8\text{H}_{16}\text{IN} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{16}\text{N(OH)} + \text{NaI}

Oxidation with agents like KMnO4\text{KMnO}_4 may yield ketone derivatives, though such reactions remain speculative without experimental validation.

Industrial and Research Applications

Role in Organic Synthesis

4-Iodo-N,N-dimethylcyclohexanamine serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), where the iodine atom acts as a leaving group. Its use in synthesizing functionalized cyclohexane derivatives is of particular interest in materials science .

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